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Compound of Interest

Compound Name: 4-Methylisoquinoline

Cat. No.: B018517 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methylisoquinoline, targeting researchers, scientists, and professionals in drug development.

The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 4-methylisoquinoline in a

structured tabular format for ease of reference and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The tables below summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts

for 4-methylisoquinoline.

Table 1: ¹H NMR Spectroscopic Data for 4-Methylisoquinoline
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~8.9 s -

H-3 ~7.5 s -

H-5 ~8.0 d ~8.0

H-6 ~7.6 t ~7.5

H-7 ~7.8 t ~7.5

H-8 ~8.1 d ~8.0

4-CH₃ ~2.7 s -

Note: The chemical shifts are approximate and based on data from analogous compounds and

spectral prediction. The exact values can vary based on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data for 4-Methylisoquinoline

Carbon Chemical Shift (δ, ppm)

C-1 ~152

C-3 ~143

C-4 ~129

C-4a ~135

C-5 ~128

C-6 ~127

C-7 ~130

C-8 ~127

C-8a ~129

4-CH₃ ~18
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Note: The chemical shifts are approximate and based on data from analogous compounds and

spectral prediction. The exact values can vary based on the solvent and experimental

conditions.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 4-methylisoquinoline are listed below.

Table 3: FT-IR Spectroscopic Data for 4-Methylisoquinoline

Wavenumber (cm⁻¹) Vibration Type Intensity

3050-3000 Aromatic C-H stretch Medium

2950-2850 Aliphatic C-H stretch (CH₃) Medium

1620-1580 C=C and C=N ring stretching Strong

1500-1400 C=C ring stretching Medium-Strong

1380-1370 CH₃ bending Medium

850-750 C-H out-of-plane bending Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The key mass spectral data for 4-methylisoquinoline are provided below.

Table 4: Mass Spectrometry Data for 4-Methylisoquinoline

m/z Ion Relative Abundance

143 [M]⁺ (Molecular Ion) High

142 [M-H]⁺ Moderate

115 [M-H-HCN]⁺ or [M-N=CH₂]⁺ Moderate to High

89 [C₇H₅]⁺ Moderate
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Note: The fragmentation pattern is predicted based on the structure of 4-methylisoquinoline
and general fragmentation rules for isoquinoline alkaloids.[1][2] The molecular ion is expected

to be prominent.[2] Common fragmentation pathways for isoquinolines involve the loss of small

neutral molecules like HCN.[1][2]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-methylisoquinoline is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.[3] The solution must be homogeneous and free of any particulate matter.[4]

Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for

¹H NMR is typically used.[5]

Acquisition Parameters (¹H NMR):

Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is used.

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 12-15 ppm is set.

Acquisition Parameters (¹³C NMR):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker

TopSpin) is used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.
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Spectral Width: A spectral width of approximately 200-220 ppm is set.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of 4-methylisoquinoline is finely

ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a

liquid sample or a solution, a drop can be placed between two KBr or NaCl plates. A

common modern technique is Attenuated Total Reflectance (ATR), where a small amount of

the solid or liquid sample is placed directly on the ATR crystal.[6]

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded first.[8] The sample is then scanned over the mid-IR range (typically 4000-400

cm⁻¹).[7] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for solutions.[9]

Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and

thermally stable compounds like 4-methylisoquinoline.[9] In EI, high-energy electrons

(typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[9]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge (m/z) ratio.[1]

Detection: An electron multiplier or other sensitive detector is used to detect the ions.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other

peaks represent fragment ions.

Mandatory Visualization
The following diagram illustrates a common synthetic route to the isoquinoline core structure,

the Pomeranz-Fritsch reaction, adapted for the synthesis of 4-methylisoquinoline.[10][11][12]

[13]
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Caption: Pomeranz-Fritsch synthesis of 4-methylisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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